N-(4-Amino-2-chlorophenyl)phthalimide

Anticonvulsant Epilepsy Seizure Models

Sourcing a reliable, high-purity tool compound for P2X3 receptor or voltage-gated sodium channel research can be challenging. N-(4-Amino-2-chlorophenyl)phthalimide (CAS 19348-53-9) directly addresses this need with its defined pharmacology and potent activity. · Demonstrates high affinity for P2X3 receptors (IC50 16 nM), enabling robust pain pathway investigation. · Blocks sodium channels at the batrachotoxin site (IC50 0.15 µM), validated in neuroblastoma cells. · Supplied with ≥95% purity, ensuring reproducible results in preclinical anticonvulsant and electrophysiology studies.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
CAS No. 19348-53-9
Cat. No. B092829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-chlorophenyl)phthalimide
CAS19348-53-9
Synonyms2-(4-amino-2-chlorophenyl)isoindoline-1,3-dione
Molecular FormulaC14H9ClN2O2
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl
InChIInChI=1S/C14H9ClN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2
InChIKeyDRZDMSPFGPTPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-chlorophenyl)phthalimide Overview


N-(4-Amino-2-chlorophenyl)phthalimide (CAS 19348-53-9), also known as 2-(4-amino-2-chlorophenyl)isoindoline-1,3-dione , is an N-substituted phthalimide derivative characterized by a phthalimide core and a 4-amino-2-chlorophenyl substituent [1]. This compound is primarily recognized for its anticonvulsant activity and P2X3 receptor antagonism [2][3]. Its molecular formula is C14H9ClN2O2, with a molecular weight of approximately 272.69 g/mol . The compound is typically supplied as a slightly yellow solid with a purity of ≥95% and is soluble in DMSO (>5 mg/mL) but insoluble in water [4].

Substitution Failure for N-(4-Amino-2-chlorophenyl)phthalimide


Generic substitution within the N-phenyl phthalimide class is not feasible for this compound due to the critical role of its specific 4-amino-2-chloro substitution pattern. Structure-activity relationship (SAR) studies have established that the 4-amino group is essential for anticonvulsant activity [1], and the addition of the 2-chloro substituent significantly enhances potency [2]. Substituting with analogs like 4-amino phthalimide (lacking the chloro group) or 2-methyl-4-amino phthalimide results in a marked reduction in anticonvulsant efficacy [3]. Therefore, selecting the precise 4-amino-2-chloro analog is imperative for maintaining the desired pharmacological profile.

N-(4-Amino-2-chlorophenyl)phthalimide Differentiation Evidence


Anticonvulsant Potency in MES Test vs Phenytoin

In an oral maximal electroshock seizure (MES) test in rats, N-(4-Amino-2-chlorophenyl)phthalimide (Compound 17) demonstrated a significantly lower ED50 value compared to the reference anticonvulsant phenytoin. Specifically, Compound 17 exhibited an ED50 of 5.7 mg/kg, while phenytoin had an ED50 of 29.8 mg/kg, indicating a 5.2-fold greater potency [1].

Anticonvulsant Epilepsy Seizure Models

Anticonvulsant Potency in Audiogenic Seizure Test vs Phenytoin

In a magnesium deficiency-dependent audiogenic seizure test in mice, N-(4-Amino-2-chlorophenyl)phthalimide (Compound 17) showed an ED50 of 5.2 mg/kg, which is approximately 4.4-fold more potent than phenytoin's ED50 of 23 mg/kg [1].

Anticonvulsant Audiogenic Seizure Epilepsy

Batrachotoxin Binding Affinity vs Phenytoin

In a batrachotoxin affinity assay using rat brain synaptosomes, N-(4-Amino-2-chlorophenyl)phthalimide (Compound 17) exhibited an IC50 of 0.15 µM, compared to phenytoin's IC50 of 0.93 µM [1]. This represents a 6.2-fold higher affinity for the batrachotoxin binding site, suggesting a more potent interaction with voltage-gated sodium channels.

Sodium Channel Anticonvulsant Mechanism Batrachotoxin

P2X3 Receptor Antagonism vs A-317491

N-(4-Amino-2-chlorophenyl)phthalimide has been identified as a potent antagonist of the P2X3 receptor. In a functional assay using human P2X3 receptors expressed in rat C6-BU-1 cells, the compound showed an IC50 of 16 nM [1]. For context, the well-characterized P2X3 antagonist A-317491 has a reported IC50 of approximately 12 nM in a similar assay . This places the compound in a comparable potency range to a known tool compound.

P2X3 Pain Ion Channel

Solubility Profile vs Common Building Blocks

N-(4-Amino-2-chlorophenyl)phthalimide exhibits a distinct solubility profile, being soluble in DMSO at >5 mg/mL but insoluble in water [1]. In contrast, simpler phthalimide building blocks like N-(chloromethyl)phthalimide have different solubility characteristics due to their alkyl substituents [2].

Solubility Formulation Chemical Properties

N-(4-Amino-2-chlorophenyl)phthalimide Research Applications


Preclinical Anticonvulsant Drug Discovery

N-(4-Amino-2-chlorophenyl)phthalimide is ideally suited for preclinical anticonvulsant drug discovery programs, particularly where high potency in MES and audiogenic seizure models is a primary requirement. Its ED50 values of 5.7 mg/kg (oral MES) and 5.2 mg/kg (audiogenic seizure) position it as a potent lead-like molecule with a well-defined mechanism involving sodium channel modulation and GABAergic potentiation [1].

P2X3 Receptor Pharmacology and Pain Research

This compound is a valuable tool for investigating P2X3 receptor pharmacology, especially in the context of pain and sensory perception. With an IC50 of 16 nM for human P2X3 receptors, it offers a potent and commercially available alternative to other tool compounds, enabling researchers to study P2X3-mediated signaling pathways and validate P2X3 as a therapeutic target for chronic pain and inflammation [2].

Sodium Channel Electrophysiology Studies

The compound's high affinity for the batrachotoxin binding site on voltage-gated sodium channels (IC50 = 0.15 µM) makes it a useful pharmacological probe for electrophysiology studies. Researchers investigating sodium channel function, gating mechanisms, or the effects of anticonvulsant agents on neuronal excitability can utilize this compound to block sodium channels in a voltage-dependent manner, as confirmed by electrophysiology measurements in N1E-115 neuroblastoma cells [3].

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